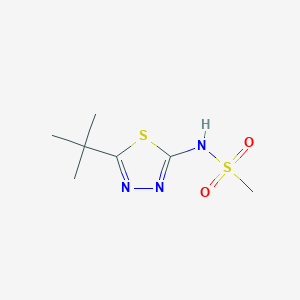

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has demonstrated significant antimicrobial properties. Studies indicate that compounds in the thiadiazole class can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial enzyme activity, particularly those involved in cell wall synthesis and metabolism.

1.2 Anticancer Properties

Research has shown that derivatives of thiadiazole can exhibit cytotoxic effects against cancer cell lines. This compound has been investigated for its potential to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

1.3 Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes .

Agricultural Applications

2.1 Herbicide Development

Thiadiazole derivatives are known for their herbicidal properties. This compound can be utilized in developing selective herbicides that target specific weed species while minimizing damage to crops . Its efficacy is attributed to its ability to disrupt photosynthesis and other vital plant processes.

2.2 Plant Growth Regulators

The compound may also serve as a plant growth regulator, promoting beneficial physiological responses in crops such as improved root development and stress resistance . Research into its specific effects on plant metabolism is ongoing.

Material Science Applications

3.1 Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength of polymers used in coatings and composites .

3.2 Catalysis

The compound has potential applications as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to facilitate various chemical transformations makes it valuable in developing more efficient synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.

Tebuthiuron: Another thiadiazole derivative used as a herbicide.

2-Amino-5-methyl-1,3,4-thiadiazole: A similar compound with a methyl group instead of a tert-butyl group

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of effects that make it a candidate for further pharmacological exploration. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3O2S2 |

| Molecular Weight | 235.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | NCBLCJQKVIJEEZ-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting various biochemical pathways. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. In particular:

- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with the thiadiazole moiety have demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity: The compound has also been tested against fungal strains such as Aspergillus niger and Aspergillus fumigatus, showing promising results in inhibiting fungal growth .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that related thiadiazole compounds can inhibit the proliferation of cancer cell lines:

- Cytotoxic Effects: In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .

Case Studies and Research Findings

- Study on Antimicrobial Activity: A study highlighted the antibacterial and antifungal activities of thiadiazole derivatives. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics .

- Anticancer Evaluation: Research focusing on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives revealed that modifications could enhance their efficacy against resistant cancer cell lines. The study concluded that these compounds could serve as scaffolds for developing new anticancer agents .

- Mechanistic Insights: Investigations into the molecular mechanisms revealed that thiadiazole derivatives might act through multiple pathways, including enzyme inhibition and disruption of cellular signaling processes .

Properties

Molecular Formula |

C7H13N3O2S2 |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide |

InChI |

InChI=1S/C7H13N3O2S2/c1-7(2,3)5-8-9-6(13-5)10-14(4,11)12/h1-4H3,(H,9,10) |

InChI Key |

NCBLCJQKVIJEEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.